molecular formula C9H8Cl3N3O B2704586 (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1435803-98-7

(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B2704586
CAS No.: 1435803-98-7
M. Wt: 280.53
InChI Key: ZZZRHQFUSKTHNG-UHFFFAOYSA-N
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Description

(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • (3-(2,6-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

The unique positioning of the dichlorophenyl group in (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride contributes to its distinct chemical and biological properties. This specific arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research.

Properties

IUPAC Name

[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O.ClH/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRHQFUSKTHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435803-98-7
Record name [3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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